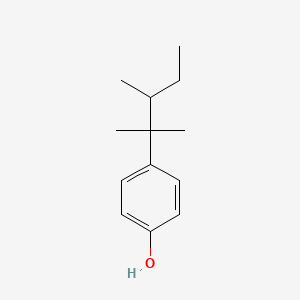

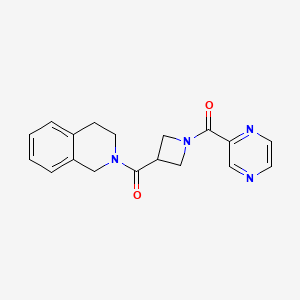

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community. This compound is commonly known as TH-PVP and belongs to the class of synthetic cathinones. TH-PVP has been widely used in scientific research due to its unique properties and potential applications.

科学的研究の応用

Synthesis and Characterization

The synthesis of novel compounds often leads to the development of materials with unique electrical, thermal, and optical properties. For instance, a study on the synthesis of conducting polymers based on pyrrole derivatives, including compounds with structural similarities to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, demonstrated that the presence of substituents on the benzene ring significantly influences the electrical conductivity and thermal stability of the resulting polymers (Pandule et al., 2014). These findings underscore the importance of chemical structure in determining the physical properties of synthetic polymers.

Molecular Interactions

Understanding the interactions between molecules, including hydrogen bonding patterns, is crucial for the design of molecular systems with desired properties. Research on enaminones, closely related to the compound of interest, revealed intricate hydrogen-bonding patterns that contribute to the stability of these molecules, which can be leveraged in designing compounds with specific binding capabilities (Balderson et al., 2007).

Corrosion Inhibition

The application of Schiff bases, which share a functional group similarity with 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, in corrosion inhibition for carbon steel in hydrochloric acid environments has been explored. The structure-activity relationship indicates that the presence of certain substituents on the benzene ring can enhance corrosion inhibition efficiency, highlighting the potential of such compounds in industrial applications (Hegazy et al., 2012).

DNA Interaction and Drug Design

The interaction of novel Schiff base ligands with DNA and their potential as drug candidates have been investigated, showing that such compounds can bind to DNA and exhibit promising biological activities. This suggests that derivatives of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone could be explored for therapeutic applications, given their structural similarity and potential for bioactivity (Kurt et al., 2020).

Solvent Effects on Molecular Stability

The effect of solvents on the crystallization and stability of metal complexes derived from related compounds has been studied, revealing the significant role of solvents in determining the molecular geometry and stability of these complexes. This research provides insights into the design of stable metal-organic frameworks and coordination compounds for various applications (Patel et al., 2019).

特性

IUPAC Name |

1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14-3-2-4-15(11-14)12-19(22)20-10-9-17(13-20)16-5-7-18(21)8-6-16/h2-8,11,17,21H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJOPRWNWBEEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)

![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)